7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core. Compounds with this structure are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the thienopyrimidine core followed by functionalization at specific positions. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate thiophene and pyrimidine precursors.
Substitution reactions: Introducing the methoxyphenyl and methylsulfanyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Batch or continuous flow processes: To ensure consistent quality and efficiency.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands or catalysts in organic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the heterocyclic structure.
Receptor modulators: Interaction with biological receptors for therapeutic effects.
Medicine
Drug development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial agents: Potential activity against bacteria, fungi, or viruses.
Industry
Material science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it could involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds with a thienopyrimidine core.
Methoxyphenyl derivatives: Compounds with similar aromatic substitutions.
Methylsulfanyl compounds: Molecules featuring a methylsulfanyl group.
Uniqueness
7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and the potential biological activities they confer. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-9-5-3-8(4-6-9)10-7-20-12-11(10)15-14(19-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQZSBVNHFFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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